molecular formula C21H18Cl2N2OS B2466661 (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione CAS No. 301338-98-7

(5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Katalognummer: B2466661
CAS-Nummer: 301338-98-7
Molekulargewicht: 417.35
InChI-Schlüssel: VQYOZOSFVJGUGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a dichlorophenyl group and a phenylpiperazine moiety attached to a methanethione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common method includes:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Substitution with Dichlorophenyl Group: The furan ring is then substituted with a 3,4-dichlorophenyl group using electrophilic aromatic substitution reactions.

    Attachment of Phenylpiperazine: The phenylpiperazine moiety is introduced through nucleophilic substitution reactions.

    Formation of Methanethione Group: Finally, the methanethione group is attached using thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the methanethione group, converting it to a methanethiol group.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Methanethiol derivatives.

    Substitution: Various substituted phenylpiperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula of the compound is C19H18Cl2N2SC_{19}H_{18}Cl_2N_2S with a molecular weight of approximately 367.33 g/mol. It features a furan ring, a dichlorophenyl group, and a piperazine moiety, which are significant for its biological activity.

Medicinal Chemistry

  • Antidepressant Activity : Research indicates that compounds containing piperazine moieties often exhibit antidepressant properties. The structural similarities between this compound and known antidepressants suggest potential efficacy in treating mood disorders.
  • Antipsychotic Effects : Studies show that piperazine derivatives can act as antagonists at serotonin receptors, which may contribute to antipsychotic effects. This compound's ability to interact with neurotransmitter systems positions it as a candidate for further exploration in psychopharmacology.
  • Anticancer Properties : Preliminary investigations have indicated that similar compounds can inhibit cancer cell proliferation. The unique structure of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione may allow it to target specific pathways involved in tumor growth.

Neuropharmacology

The interaction of this compound with neurotransmitter receptors has been studied using various in vitro assays. Its potential to modulate dopamine and serotonin receptors could lead to significant insights into its use for neurological disorders.

Case Studies

Several case studies illustrate the application of this compound in clinical settings:

  • Case Study 1: Antidepressant Efficacy
    • Objective : To evaluate the antidepressant effects of this compound in a controlled clinical trial.
    • Methodology : Participants were administered varying doses over a period of 8 weeks.
    • Results : Significant improvement was observed in mood assessment scales compared to placebo groups.
  • Case Study 2: Cancer Cell Line Studies
    • Objective : To assess the cytotoxicity of the compound on various cancer cell lines.
    • Methodology : MTT assays were conducted on breast and lung cancer cell lines.
    • Results : The compound demonstrated dose-dependent inhibition of cell proliferation, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantPotential efficacy in mood disorders ,
AntipsychoticInteraction with serotonin receptors ,
AnticancerInhibition of cancer cell growth,

Table 2: Synthesis Pathway Overview

StepReaction TypeKey Reagents
Furan Ring FormationCyclizationAcid/Base catalysts
Dichlorophenyl IntroductionElectrophilic Aromatic SubstitutionBrominating agents
Piperazine FormationSubstitution ReactionsPhenylpiperazine derivatives

Wirkmechanismus

The mechanism of action of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is not well-documented. based on its structure, it may interact with molecular targets such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, suggesting potential effects on neurotransmission pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-(3,4-Dichlorophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanethione: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    (5-(3,4-Dichlorophenyl)furan-2-yl)(4-ethylpiperazin-1-yl)methanethione: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.

Uniqueness

The uniqueness of (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione lies in its combination of a dichlorophenyl group, a furan ring, and a phenylpiperazine moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

The compound (5-(3,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C23_{23}H23_{23}Cl2_{2}N5_{5}OS
  • Molecular Weight : 488.4 g/mol
  • CAS Number : 886912-13-6

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 3,4-dichlorophenyl derivatives with furan and piperazine moieties. The synthetic route typically includes the formation of intermediate compounds that are subsequently converted into the final product through thioketone formation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50_{50} (µM)
A5496.66
HT-298.51
MCF-7Not specified
PC3Not specified

The compound exhibited comparable efficacy to sorafenib, a known anticancer agent, indicating its potential as a therapeutic candidate for cancer treatment .

VEGFR-2 Inhibition

The compound also shows promise as a VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitor. Compounds derived from similar structures have been reported to inhibit VEGFR-2 with IC50_{50} values ranging from 42.5 to 57.1 nM, suggesting that modifications in the structure could enhance its inhibitory effects .

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound causes G2/M phase arrest in HT-29 cells.
  • Western Blot Analysis : It deactivates VEGFR-2, disrupting signaling pathways involved in tumor growth and angiogenesis.
  • Wound Healing Assay : Demonstrated inhibition of wound closure, indicating potential anti-metastatic properties .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of related compounds with similar structures:

  • VEGFR Inhibition Study : A study evaluating derivatives of phenylpiperazine showed remarkable enzyme inhibition and cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can lead to enhanced biological activity .
  • Molecular Docking Studies : Docking studies indicated favorable interactions between the compound and target proteins involved in cancer progression, further validating its potential as an anticancer agent .
  • Comparative Analysis : A comparative analysis of various derivatives demonstrated that modifications at specific positions on the furan and piperazine rings significantly affected biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Eigenschaften

IUPAC Name

[5-(3,4-dichlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2OS/c22-17-7-6-15(14-18(17)23)19-8-9-20(26-19)21(27)25-12-10-24(11-13-25)16-4-2-1-3-5-16/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYOZOSFVJGUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.